molecular formula C18H16ClNO2 B2409804 3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole CAS No. 478066-37-4

3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole

Cat. No. B2409804
CAS RN: 478066-37-4
M. Wt: 313.78
InChI Key: HTMVXYNGBJMUHP-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole” is a chemical compound . It is also known as "3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]isoxazole" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was transformed into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated by using the density functional theory (DFT) method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride .

Scientific Research Applications

Catalytic Synthesis and Versatility

The compound 3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole is a derivative of 1,3-oxazole, a distinctive five-membered nitrogen and oxygen containing heterocyclic compound. This compound showcases a broad range of applications across medicinal, pharmaceutical, agrochemical, and material sciences due to the versatility of the 1,3-oxazole scaffold. The synthetic methodologies for creating novel substituted 1,3-oxazole derivatives are a focus of research, offering promising avenues for the development of new molecules with diverse applications (Shinde et al., 2022).

Environmental Impact of Organochlorine Compounds

The environmental impact of organochlorine compounds, including chlorophenols which are structurally related to this compound, has been studied extensively. These compounds generally exert moderate toxic effects on mammalian and aquatic life, but can have considerable long-term toxicity to fish and other aquatic organisms. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them, and they are known for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Therapeutic Potential of Oxazole Scaffold

The oxazole scaffold, core to the structure of this compound, has therapeutic potential. Oxazoles are present in various pharmacologically active derivatives, exhibiting a wide spectrum of biological profiles including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The flexible nature of the oxazole ligand allows it to target a variety of molecular-level receptors and enzymes, making it an attractive scaffold for the development of new therapeutic agents (Kaur et al., 2018).

Carcinogenic Potential and Environmental Impact

Chlorophenoxy compounds, closely related to this compound, have been extensively used in herbicides and have shown potential carcinogenic effects. Epidemiological studies suggest an association with increased risk of lymphohematopoietic cancers. However, the evidence is not conclusive, and more research is needed to understand the interaction between genetic polymorphisms and exposure to these compounds (Stackelberg, 2013).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and transformation of phosphorylated derivatives of 1,3-azoles, which include oxazoles, are of significant interest due to their chemical and biological properties. Synthetic methodologies and the biological activities of these derivatives, such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities, are a focus of research. This highlights the potential for creating pharmacologically active compounds using the oxazole scaffold as a foundation (Abdurakhmanova et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds has been proposed based on their inhibitory actions on certain cells . For instance, newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells .

Future Directions

The future directions for research on “3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole” and similar compounds could involve further exploration of their potential applications, such as their use as inhibitors for certain types of cells . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12-4-3-5-18(13(12)2)21-11-16-10-17(20-22-16)14-6-8-15(19)9-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMVXYNGBJMUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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